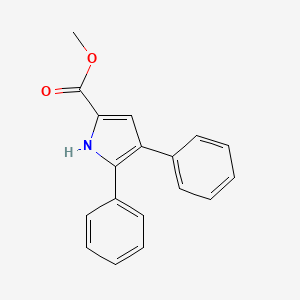![molecular formula C8H11N3O4 B14479286 2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide CAS No. 71063-71-3](/img/structure/B14479286.png)
2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide is a chemical compound with a complex structure that includes cyano, methyl, and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide typically involves the reaction of cyanoacetamide derivatives with isopropyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanoacetamide: A simpler compound with similar reactivity but lacking the isopropyl and carbonyl groups.
N,N-Dimethylcyanoacetamide: Contains additional methyl groups, which can influence its reactivity and applications.
Acetamiprid: A related compound used as an insecticide, highlighting the versatility of cyanoacetamide derivatives.
Uniqueness
2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and other industries.
Propiedades
Número CAS |
71063-71-3 |
|---|---|
Fórmula molecular |
C8H11N3O4 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
[[1-cyano-2-(methylamino)-2-oxoethylidene]amino] propan-2-yl carbonate |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)14-8(13)15-11-6(4-9)7(12)10-3/h5H,1-3H3,(H,10,12) |
Clave InChI |
WUCLDYYZHIHAFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)ON=C(C#N)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



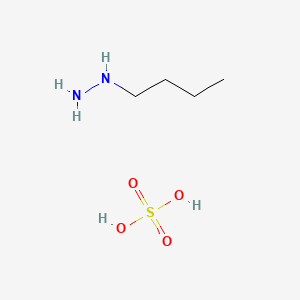
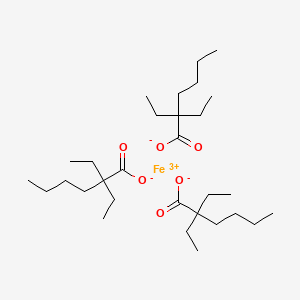

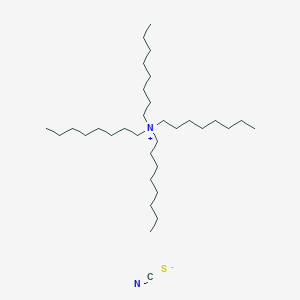
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
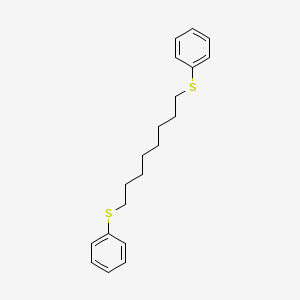
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)

![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)
